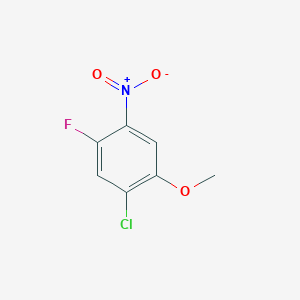

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

Beschreibung

BenchChem offers high-quality 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRONHBXGPYQWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058703 | |

| Record name | 2-Chloro-4-fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-76-2 | |

| Record name | 2-Chloro-4-fluoro-5-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

CAS Number: 84478-76-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key chemical intermediate. Due to the limited availability of detailed experimental protocols in publicly accessible literature, this guide combines verified data with representative methodologies derived from established chemical principles for the synthesis of structurally related compounds.

Chemical and Physical Properties

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a polysubstituted aromatic compound. Its structure, featuring chloro, fluoro, methoxy, and nitro functional groups, makes it a versatile building block in organic synthesis. The interplay of these electron-withdrawing and -donating groups on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution reactions.

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₃ | [1][2] |

| Molecular Weight | 205.57 g/mol | [1][2] |

| CAS Number | 84478-76-2 | [1][2] |

| Appearance | Solid (form) | |

| Melting Point | 72-75 °C | [3] |

| Boiling Point | 307.9 °C at 760 mmHg | [3] |

| Density | 1.453 g/cm³ | [3] |

| Flash Point | 140 °C | [3] |

| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N | |

| SMILES | COc1cc(c(F)cc1Cl)--INVALID-LINK--=O | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The logical synthetic route would start from 2-chloro-4-fluoroanisole, followed by nitration. The directing effects of the methoxy, chloro, and fluoro groups will influence the position of the incoming nitro group.

Caption: Proposed synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Representative Experimental Protocol: Nitration of 2-Chloro-4-fluoroanisole

Disclaimer: The following protocol is a representative example based on general nitration procedures for similar aromatic compounds and has not been directly extracted from a published synthesis of the target molecule. Researchers should conduct their own optimization and safety assessments.

Materials:

-

2-Chloro-4-fluoroanisole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a pre-cooled volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

-

Reaction: To a solution of 2-chloro-4-fluoroanisole in a suitable solvent like dichloromethane, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature is maintained between 0 and 5 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Research and Development

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] Its functional groups provide multiple reaction sites for further chemical transformations.

-

Pharmaceutical Synthesis: The nitro group can be reduced to an amine, which is a common precursor for the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor ligands. The halogen substituents can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to introduce further molecular diversity.

-

Agrochemical Development: Similar to its role in pharmaceuticals, this compound serves as a building block for novel pesticides and herbicides.[3]

-

Dye and Pigment Industry: The chromophoric nitro group and the potential for modification of the aromatic ring make it a useful intermediate in the production of dyes and pigments.[3]

Safety and Handling

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement | Source |

| Toxic if swallowed. | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. | |

| Wear protective gloves/protective clothing/eye protection/face protection. | ||

| IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | ||

| IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene are not consistently available in the public domain. Chemical suppliers may provide this information upon request with a purchase. Computational predictions for its mass spectrometry adducts are available.

Conclusion

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. While detailed experimental data is sparse in publicly available literature, its chemical properties and likely synthetic routes can be inferred from existing chemical knowledge. As with any chemical reagent, proper safety protocols must be strictly followed during its handling and use. Further research into the applications and reaction pathways of this compound could unveil new opportunities in various fields of chemical science.

References

physical and chemical properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a halogenated and nitrated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its substituted benzene ring structure makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data to support its use in research and development.

Chemical and Physical Properties

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene | PubChem[1] |

| CAS Number | 84478-76-2 | PubChem[1] |

| Molecular Formula | C₇H₅ClFNO₃ | PubChem[1] |

| Molecular Weight | 205.57 g/mol | PubChem[1] |

| Canonical SMILES | COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])F)Cl | PubChem[1] |

| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Solid (form) | Sigma-Aldrich |

Table 2: Computed Physical Properties

| Property | Value | Source |

| XLogP3 | 2.5 | PubChem[1] |

| Topological Polar Surface Area | 65.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Note: Experimental values for melting point, boiling point, and solubility are not currently available in the searched databases. These would need to be determined experimentally.

Reactivity and Stability

The reactivity of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a key reaction for introducing a variety of functional groups. The chlorine and fluorine atoms can act as leaving groups in SNAr reactions. The methoxy group is electron-donating and can influence the regioselectivity of reactions.

Information on the specific stability of this compound is limited, but related nitroaromatic compounds are generally stable under standard laboratory conditions. However, they can be sensitive to heat, shock, and strong reducing agents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is not available in the public domain, a plausible synthetic route can be inferred from the synthesis of analogous compounds. A potential method would be the nitration of 1-chloro-5-fluoro-2-methoxybenzene.

Proposed Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

The following is a proposed experimental protocol based on the synthesis of a structurally similar compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[2] This protocol should be considered a starting point and may require optimization.

dot

Caption: Proposed workflow for the synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Materials:

-

1-Chloro-5-fluoro-2-methoxybenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1-chloro-5-fluoro-2-methoxybenzene to the cooled sulfuric acid with stirring.

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the crude product.

-

Purify the crude product by recrystallization from a suitable solvent.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

dot

Caption: Standard analytical workflow for the characterization of the synthesized product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns influenced by the chlorine and fluorine substituents. The ¹³C NMR would show distinct signals for each carbon atom.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-Cl, C-F, C-O, and NO₂ functional groups.

Note: As of the last update, specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrum) for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is not publicly available.

Safety and Handling

Based on the GHS information provided for this compound, it should be handled with extreme care.[1]

Hazard Statements:

-

Toxic if swallowed.[1]

-

Harmful in contact with skin.[1]

-

Causes severe skin burns and eye damage.[1]

-

Causes serious eye irritation.[1]

-

Harmful if inhaled.[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

Potential Applications and Future Research

Given its structure, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a promising building block for the synthesis of various target molecules in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites allows for diverse chemical modifications.

Future research should focus on:

-

Experimental determination of its physical properties (melting point, boiling point, solubility).

-

Development and optimization of a reliable synthetic protocol.

-

Full analytical characterization, including the publication of its spectral data.

-

Exploration of its reactivity in various chemical transformations.

-

Investigation of its potential biological activities.

Conclusion

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a chemical compound with significant potential as a synthetic intermediate. This guide has summarized the currently available information on its physical and chemical properties, proposed a potential synthetic route, and highlighted the necessary safety precautions. Further experimental investigation is required to fully characterize this compound and unlock its potential for various applications.

References

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, including its molecular formula and weight. It also outlines a general experimental protocol for its synthesis based on established chemical reactions for analogous compounds.

Core Data Presentation

A summary of the key quantitative data for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₃[1][2] |

| Molecular Weight | 205.57 g/mol [1][2] |

| Appearance | Solid[2] |

Physicochemical Properties and Identifiers

| Property | Value |

| InChI | 1S/C7H5ClFNO3/c1-13-7-3-6(10(11)12)5(9)2-4(7)8/h2-3H,1H3[1][2] |

| InChI Key | CRONHBXGPYQWHX-UHFFFAOYSA-N[1][2] |

| SMILES String | COc1cc(c(F)cc1Cl)--INVALID-LINK--=O[2] |

| PubChem Substance ID | 329788230[1][2] |

| MDL Number | MFCD03425810[1][2] |

Experimental Protocols

General Synthetic Procedure (Hypothetical):

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution, specifically nitration.

-

Preparation of the Nitrating Agent: A solution of a nitrating agent, such as nitric acid, is typically prepared, often in the presence of a stronger acid like sulfuric acid to form the nitronium ion (NO₂⁺), which is the active electrophile.

-

Nitration Reaction: The precursor, 1-chloro-5-fluoro-2-methoxybenzene, would be dissolved in a suitable solvent. The nitrating agent is then added dropwise to the solution, usually at a controlled, low temperature to manage the exothermic nature of the reaction and to control regioselectivity.

-

Reaction Monitoring and Work-up: The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). Once the reaction is complete, the mixture is typically poured into ice water to quench the reaction and precipitate the crude product.

-

Purification: The crude product can then be purified by recrystallization from an appropriate solvent to yield the final 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Characterization of the synthesized compound would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Mandatory Visualization

The following diagram illustrates a plausible synthetic pathway for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Caption: Synthetic pathway of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

References

A Comprehensive Technical Guide to 2-Chloro-5-nitrobenzoic Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a detailed overview of 2-chloro-5-nitrobenzoic acid, a pivotal chemical intermediate. The user-provided molecular formula, C7H5ClFNO3, appears to contain a typographical error. Based on extensive chemical literature and databases, the correct and widely referenced compound with a closely related structure is 2-chloro-5-nitrobenzoic acid, with the molecular formula C7H4ClNO4. Its IUPAC name is 2-chloro-5-nitrobenzoic acid[1]. This document will focus on this compound, elucidating its physicochemical properties, synthesis protocols, and its significant applications in drug development, agrochemical synthesis, and material science. It serves as a critical resource for professionals engaged in organic synthesis and pharmaceutical research.

Physicochemical Properties

2-Chloro-5-nitrobenzoic acid is a pale yellow crystalline solid at room temperature[2]. It is characterized by the presence of a carboxylic acid, a chloro, and a nitro functional group on a benzene ring, which imparts its versatile reactivity[3]. Its stability is generally good under normal conditions, though it can degrade upon exposure to strong acids, bases, light, or heat[2].

Table 1: Physicochemical Data for 2-Chloro-5-nitrobenzoic Acid

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-nitrobenzoic acid | [1] |

| Molecular Formula | C7H4ClNO4 | [1][2][4] |

| Molecular Weight | 201.56 g/mol | [1][4] |

| CAS Number | 2516-96-3 | [4] |

| Appearance | Pale yellow to off-white crystalline powder | [2][4][5] |

| Melting Point | 162 - 168 °C | [4] |

| Solubility | Soluble in water, ethanol, and acetone | [2] |

| pKa | 2.8 | [2] |

| Purity (Typical) | ≥ 99.5% (HPLC) | [4] |

| Storage Conditions | Room Temperature, sealed in a dry environment | [4][5] |

Synthesis and Experimental Protocols

The most prevalent industrial method for synthesizing 2-chloro-5-nitrobenzoic acid is through the nitration of o-chlorobenzoic acid. This method, however, often produces the 2-chloro-3-nitrobenzoic acid isomer as a significant byproduct, necessitating robust purification protocols to achieve high purity for pharmaceutical applications[6][7].

Experimental Protocol 1: Synthesis via Nitration of o-Chlorobenzoic Acid

This protocol is adapted from established laboratory procedures[8].

-

Reaction Setup: In a flask suitable for reactions below 0°C, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.

-

Cooling: Cool the mixture to below 0°C using an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature is maintained below 0°C.

-

Reaction Progression: Towards the end of the addition, the 2-chloro-5-nitrobenzoic acid product will begin to separate. Allow the mixture to stand at room temperature for 10-12 hours.

-

Precipitation: Gently heat the mixture to 60°C, and then pour it over 400 grams of ice.

-

Isolation: The crude 2-chloro-5-nitrobenzoic acid will precipitate. Collect the solid by filtration.

-

Initial Purification: To remove unreacted o-chlorobenzoic acid, the product should be recrystallized, preferably twice, from 1 liter of boiling water[8]. A yield of approximately 92% can be achieved[8].

Experimental Protocol 2: High-Purity Purification

To separate the desired 5-nitro isomer from the 3-nitro isomer, a pH-based purification method is employed[6][7].

-

Alkaline Dissolution: Transfer the crude product to a reactor and add 3.5 times its weight in water. Heat the stirred mixture to 60°C.

-

pH Adjustment: Gradually add a liquid alkali (e.g., NaOH solution) until the pH of the solution reaches 7.5. This dissolves the acidic isomers, forming their sodium salts[6][7].

-

Decolorization & Filtration: Add activated carbon to the solution for decolorization and then filter to remove impurities.

-

Acid Precipitation: Transfer the filtrate to a new reactor. Gradually add a 50% nitric acid solution until the pH reaches 2. Heat the mixture to boiling for at least 1 hour, then allow it to cool naturally to 38°C.

-

Final Product Isolation: The 2-chloro-5-nitrobenzoic acid will precipitate selectively. Collect the high-purity product (≥99.5%) via centrifugation, wash with water, and dry under vacuum[6].

Applications in Research and Drug Development

The trifunctional nature of 2-chloro-5-nitrobenzoic acid makes it a highly versatile building block in organic synthesis[3]. Its predictable reactivity in electrophilic and nucleophilic substitution reactions allows for the rational design of complex molecular targets[3].

-

Pharmaceutical Intermediate: It is a crucial precursor in the synthesis of numerous active pharmaceutical ingredients (APIs)[9]. It is notably used in the production of anti-inflammatory drugs, analgesics, and as an intermediate for the antibacterial agent Chlorquinaldol and the herbicide Butafenacil[2][4][10].

-

Drug Discovery Building Block: Researchers utilize this compound to synthesize novel molecules with potential therapeutic activity. Applications include the development of:

-

LSD1 Inhibitors: Substituted phenyl oxazoles derived from this acid have shown activity as novel inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology[5].

-

Cathepsin L Inhibitors: It serves as a starting material for the synthesis of cathepsin L inhibitors, which have therapeutic potential in cancer and other diseases[5].

-

Antibacterial Agents: Recent studies have demonstrated that derivatives of 2-chloro-5-nitrobenzoic acid exhibit significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[11].

-

-

Agrochemicals and Materials: Beyond pharmaceuticals, it is used to create effective pesticides and herbicides[4][9]. It also finds use in producing specialty polymers and coatings with enhanced durability[4].

Biological Activity and Targeted Pathways

While 2-chloro-5-nitrobenzoic acid itself shows moderate antibacterial activity, its derivatives have demonstrated significant potential[11]. A 2024 study highlighted a methylethanolammonium salt derivative with broad-spectrum antibacterial action and a potassium coordination polymer derivative with selective and potent activity against MRSA[11].

Table 2: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid (2Cl5NBH)

| Bacterial Strain | Activity Level | Zone of Inhibition (mm) | Source |

| S. aureus ATCC 25923 | Moderate | 14 - 15 | [11] |

| E. coli ATCC 25922 | Moderate | 14 - 15 | [11] |

Targeted Pathways in Drug Development

Derivatives of 2-chloro-5-nitrobenzoic acid have been designed to interact with specific biological targets implicated in disease. This targeted approach is central to modern drug discovery.

Experimental Protocol 3: Antibacterial Susceptibility Testing (Zone of Inhibition)

This is a generalized protocol for assessing antibacterial activity based on standard methods[11].

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the bacterial inoculum over the entire surface of the agar plates.

-

Compound Application: Aseptically place sterile paper discs impregnated with known concentrations of the test compound (e.g., 2-chloro-5-nitrobenzoic acid dissolved in a suitable solvent like DMSO) onto the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter (in mm) of the clear zone of inhibition around each disc where bacterial growth is prevented. The size of the zone correlates with the compound's antibacterial potency.

Conclusion

2-Chloro-5-nitrobenzoic acid is a cornerstone intermediate in the chemical and pharmaceutical industries. Its well-defined physicochemical properties and established synthesis routes make it a reliable and cost-effective starting material. For researchers in drug development, its true value lies in its role as a versatile scaffold for creating novel therapeutic agents, from targeted anticancer molecules to next-generation antibiotics capable of combating resistant pathogens. This guide provides the foundational technical knowledge required to effectively utilize this compound in advanced research and development settings.

References

- 1. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-5-nitrobenzoic acid | 2516-96-3 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-Chloro-5-nitrobenzoic acid - 2-Chloro-5-nitrobenzoic acid Distributor & Supplier, Vadodara, India [lithionyxchemicals.com]

- 10. arveelabs.com [arveelabs.com]

- 11. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and illustrative data. This guide is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and pharmaceutical development.

Core Concepts in Solubility

The solubility of a solid crystalline compound, such as 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, in an organic solvent is a critical physicochemical parameter. It is defined as the maximum concentration of the solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," where the polarity and hydrogen bonding capabilities of both the solute and the solvent play a crucial role. The presence of polar functional groups like the nitro group (-NO2), and halogen atoms (Cl and F), alongside a methoxy group (-OCH3) on the benzene ring of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, suggests a degree of polarity. Therefore, it is anticipated to exhibit higher solubility in polar aprotic or moderately polar organic solvents.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | 25 | Value | Value |

| Acetonitrile | 25 | Value | Value |

| Dichloromethane | 25 | Value | Value |

| Ethyl Acetate | 25 | Value | Value |

| Methanol | 25 | Value | Value |

| Tetrahydrofuran | 25 | Value | Value |

| Toluene | 25 | Value | Value |

Note: The values in this table are for illustrative purposes only and must be determined experimentally. A safety data sheet for the related compound 2-Chloro-5-nitroanisole indicates solubility in Chloroform and Ethyl Acetate, suggesting these may be suitable starting points for experimental investigation.[1]

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a crystalline solid is the shake-flask method.[2] This procedure involves equilibrating an excess amount of the solid with the solvent of interest at a constant temperature.

Materials and Equipment:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (crystalline solid, purity >99%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of crystalline 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[2] The temperature should be precisely controlled.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: From the determined concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the solubility in desired units (e.g., g/100 mL, mol/L).

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a solid in an organic solvent.

References

Commercial Sourcing and Synthetic Applications of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of the chemical intermediate, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (CAS Number: 84478-76-2). This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in nucleophilic aromatic substitution reactions to construct complex molecular architectures.

Physicochemical Properties

| Property | Value |

| CAS Number | 84478-76-2 |

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol [1] |

| Appearance | Solid |

| Melting Point | 72-75 °C |

| Boiling Point | 307.9 °C at 760 mmHg |

| Flash Point | 140 °C |

| Density | 1.453 g/cm³ |

Commercial Suppliers

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is available from a range of commercial suppliers. Purity levels and available quantities vary, and it is recommended to request a certificate of analysis for lot-specific data.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | AldrichCPR | Not specified | Inquire |

| Santa Cruz Biotechnology | sc-280007 | Not specified | Inquire |

| AChemBlock | S88529 | 95%[2] | Inquire |

| BLDpharm | BD140356 | Not specified | Inquire |

Synthetic Applications and Experimental Protocols

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is an activated aryl halide, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the benzene ring towards attack by nucleophiles, facilitating the displacement of the chloro or fluoro substituents. The methoxy group also influences the regioselectivity of these reactions.

A common application of this compound is in the synthesis of substituted anilines and other heterocyclic systems, which are key pharmacophores in many drug candidates. The following is a representative experimental protocol for a generic SNAr reaction.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is an illustrative example of a typical nucleophilic aromatic substitution reaction using 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. The specific nucleophile, solvent, base, and reaction conditions should be optimized for the desired transformation.

Materials:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq).

-

Dissolve the starting material in the chosen anhydrous solvent.

-

Add the nucleophile (1.0-1.5 eq) to the solution.

-

Add the base (1.5-2.0 eq) portion-wise to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired substituted product.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a typical synthetic project involving 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthesis route for 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a halogenated nitroaromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The proposed synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and well-established method in organic chemistry.

Proposed Synthesis Route: Nucleophilic Aromatic Substitution

The recommended synthetic pathway to 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene involves the reaction of a commercially available starting material, 4-chloro-2-fluoro-1-nitrobenzene, with sodium methoxide. In this reaction, the methoxide ion acts as a nucleophile, displacing the fluoride at the C2 position of the benzene ring.

The rationale for this approach is based on the electronic properties of the starting material. The nitro group (-NO₂) is a potent electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the C2 position is ortho to the nitro group, making it an excellent leaving group in an SNAr reaction. The presence of the chloro group at the C4 position further influences the electronic nature of the ring.

An alternative pathway, the nitration of 4-chloro-1-fluoro-2-methoxybenzene, is considered less favorable. The methoxy group is a strong ortho-, para-directing group. With the para position occupied by a chlorine atom, nitration would likely occur at one of the ortho positions, leading to an undesired regioisomer.

Data Summary

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Chloro-2-fluoro-1-nitrobenzene | 700-37-8 | C₆H₃ClFNO₂ | 175.54 | Pale yellow solid |

| Sodium Methoxide | 124-41-4 | CH₃NaO | 54.02 | White powder |

| 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | 84478-76-2 | C₇H₅ClFNO₃ | 205.57 | Solid (form may vary)[1] |

Experimental Protocol

The following is a generalized experimental protocol based on established principles of nucleophilic aromatic substitution reactions. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

-

4-Chloro-2-fluoro-1-nitrobenzene

-

Sodium methoxide

-

Anhydrous methanol

-

Dichloromethane (or other suitable organic solvent)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous methanol.

-

Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. Caution: Sodium methoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for a period of 2-6 hours. The progress of the reaction should be monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene can be purified by techniques such as recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Visualizing the Synthesis Pathway

The following diagrams illustrate the proposed synthesis route and the logical workflow of the experimental procedure.

Caption: Proposed synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide on the Structural Analogues of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene: Synthesis, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitroaromatic compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide focuses on the structural analogues of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a scaffold with significant potential for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, physicochemical properties, and reported biological activities of this class of compounds, with a particular emphasis on their potential as antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

Nitroaromatic compounds, characterized by the presence of one or more nitro groups attached to an aromatic ring, have long been recognized for their diverse biological activities. The electronic properties conferred by the nitro group, coupled with the effects of other substituents on the aromatic ring, can be fine-tuned to achieve desired pharmacological profiles. The core structure of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene presents a unique combination of electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methoxy) groups, suggesting a complex interplay of electronic and steric factors that can influence its interactions with biological targets.

This guide aims to consolidate the available scientific information on the structural analogues of this core molecule, providing a valuable resource for researchers engaged in the design and synthesis of novel bioactive compounds.

Physicochemical Properties of the Core Structure

A foundational understanding of the physicochemical properties of the parent compound, 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, is crucial for the rational design of its analogues.

| Property | Value |

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol |

| CAS Number | 84478-76-2 |

| IUPAC Name | 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene |

| Synonyms | 2-Chloro-4-fluoro-5-nitroanisole |

Table 1: Physicochemical properties of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.[1]

Synthesis of Structural Analogues

The synthesis of structural analogues of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene can be approached through various synthetic strategies. A key precursor for a subset of these analogues is 2-chloro-4-fluoro-5-nitrobenzoic acid. The synthesis of this important intermediate has been described in the patent literature, providing a viable starting point for further derivatization.

General Synthetic Workflow

A plausible synthetic pathway to generate analogues of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene could involve the initial synthesis of a substituted nitrobenzene core, followed by functional group interconversions to introduce the desired chloro, fluoro, and alkoxy substituents.

Caption: A generalized workflow for the synthesis of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene analogues.

Experimental Protocol: Synthesis of 2-Chloro-4-fluoro-5-nitrobenzoic acid

The synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid, a potential precursor, can be achieved through a multi-step process starting from 2-chloro-4-fluorotoluene. This involves photochlorination to form 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration, and subsequent hydrolysis-oxidation to yield the desired product.

Biological Activities of Structural Analogues

While specific biological data for a comprehensive library of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene analogues is not extensively available in the public domain, the broader class of substituted nitroaromatic compounds has been widely investigated for various therapeutic applications. The insights from these studies can guide the exploration of the biological potential of this specific scaffold.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to generate reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including oxidative stress and DNA damage.

Studies on related structures, such as 4-nitroso and 4-diazopyrazole derivatives, have demonstrated that the presence of a nitro or a precursor group can confer significant growth inhibitory activity against a range of bacteria and fungi.[2] For instance, certain 1-methylpyrazole derivatives have shown larger inhibition zones in antimicrobial tests compared to their 1-phenyl counterparts.[2]

Table 2: Antimicrobial Activity of Related Nitroaromatic Compounds

| Compound Class | Target Organisms | Activity Range |

| 4-Nitroso- and 4-Diazopyrazole Derivatives | Candida albicans, Candida tropicalis, Saccharomyces cerevisiae, Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa | Varied, with 1-methylpyrazole derivatives showing greater inhibition.[2] |

| Piperidin-4-one Thiosemicarbazone Derivatives | Staphylococcus aureus, E. coli, Bacillus subtilis, M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Good activity compared to standard drugs like ampicillin. |

| 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | Gram-positive bacteria (S. aureus), Gram-negative bacteria (E. coli, P. aeruginosa), Fungi (C. albicans, A. flavus) | Effective inhibition of Gram-positive bacteria growth.[3] |

Anticancer Activity

The potential of nitroaromatic compounds as anticancer agents is an active area of research. The hypoxic environment often found in solid tumors can facilitate the reductive activation of nitro compounds by tumor-specific reductases, leading to the generation of cytotoxic species that selectively target cancer cells.

For example, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which share the chloro and nitro-substituted phenyl moiety, have been synthesized and evaluated for their anticancer activity.[4] One of the lead compounds from this series demonstrated potent antimitotic activity with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, against a panel of 60 human cancer cell lines.[4] Another study on pyranopyridine derivatives also highlighted the anticancer potential of compounds bearing a chloro-substituted aromatic ring.

Table 3: Anticancer Activity of Related Chloro and Nitro-Substituted Compounds

| Compound Class | Cancer Cell Lines | Key Findings |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | NCI-60 panel, AGS, DLD-1, MCF-7, MDA-MB-231 | High antimitotic activity with GI50 values in the low micromolar range.[4] |

| 2-substituted pyranopyridine derivatives | Hep-G2, MCF-7, Caco-2, HCT116 | Some derivatives exhibited more potent anticancer activity than the reference drug doxorubicin.[5] |

| Thiazolo[4,5-d]pyrimidine derivatives | A375, C32, DU145, MCF-7/WT | 7-Chloro substituted derivatives showed increased activity compared to 7-oxo derivatives.[6] |

| Quinazoline-based pyrimidodiazepines | NCI-60 panel | A quinazoline-chalcone derivative displayed high antiproliferative activity with GI50 values between 0.622–1.81 μM.[7] |

Enzyme Inhibition

The specific substitution pattern of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene suggests its potential as an enzyme inhibitor. The fluoro and chloro groups can modulate the electronic properties and binding interactions of the molecule within an enzyme's active site.

While direct enzyme inhibition data for this specific scaffold is scarce, related studies on fluorinated compounds highlight their potential as enzyme inhibitors.[8] For instance, 1,2,4-triazole bearing azinane analogues have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), α-glucosidase, and other enzymes.[9] Furthermore, S-nitrosoglutathione reductase (GSNOR) inhibitors containing a 2-chloro-biphenyl moiety have been identified with nanomolar potency.[10]

Structure-Activity Relationships (SAR)

Although a comprehensive SAR study on a dedicated library of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene analogues is yet to be published, some general principles can be inferred from the existing literature on related compounds.

Caption: Key structural features influencing the biological activity of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene analogues.

-

Nitro Group: The presence and position of the nitro group are often critical for the biological activity of nitroaromatic compounds, particularly for their antimicrobial and anticancer effects, which rely on reductive activation.

-

Halogen Substituents (Chloro and Fluoro): The nature and position of halogen atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Fluorine, in particular, is often incorporated to improve pharmacokinetic and pharmacodynamic properties.

-

Alkoxy Group (Methoxy): The methoxy group can influence the molecule's conformation, solubility, and potential for hydrogen bonding interactions. Varying the alkoxy group (e.g., ethoxy, propoxy) can be a strategy to modulate these properties.

Future Directions

The structural scaffold of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene holds considerable promise for the development of new therapeutic agents. Future research efforts should focus on:

-

Systematic Analogue Synthesis: The preparation and characterization of a focused library of analogues with systematic variations of the substituents at each position of the aromatic ring.

-

Comprehensive Biological Screening: Evaluation of these analogues against a broad panel of microbial strains, cancer cell lines, and relevant enzymes to identify lead compounds.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which the most active compounds exert their biological effects.

-

In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

Conclusion

This technical guide has provided a summary of the current knowledge on the structural analogues of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. While direct and extensive data on this specific class of compounds is limited, the broader literature on substituted nitroaromatics strongly suggests their potential as a source of novel antimicrobial, anticancer, and enzyme-inhibitory agents. The synthetic strategies and biological insights presented herein are intended to serve as a valuable resource for researchers and drug development professionals, stimulating further investigation into this promising area of medicinal chemistry.

References

- 1. 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | C7H5ClFNO3 | CID 2779295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Toxicological Profile of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological information for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. It is intended for informational purposes for a scientific audience. A thorough literature search has revealed a significant lack of specific experimental toxicological studies on this compound. Therefore, much of the information presented herein is based on safety data sheets, computational predictions, and data from structurally related nitroaromatic compounds. All data derived from analogous compounds should be interpreted with caution.

Executive Summary

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a halogenated and nitrated aromatic compound. While specific toxicological data is scarce, safety data sheets indicate that it is considered a hazardous substance. General hazard classifications suggest potential for acute toxicity upon ingestion, skin contact, or inhalation, as well as the potential for severe skin and eye irritation or damage[1][2][3]. Due to the lack of empirical data, a definitive toxicological profile cannot be established. This guide summarizes the available hazard information and provides a framework for potential toxicological assessment based on data from analogous compounds.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₅ClFNO₃ | [1][3] |

| Molecular Weight | 205.57 g/mol | [1][3] |

| Appearance | Solid | [3] |

| CAS Number | 84478-76-2 | [1] |

Toxicological Data (Based on Hazard Classifications)

Direct quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene are not available in the public domain. The information below is a summary of hazard statements from safety data sheets.

| Endpoint | Hazard Classification |

| Acute Toxicity (Oral) | Toxic if swallowed (Acute Tox. 3)[2][3] |

| Acute Toxicity (Dermal) | Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Harmful if inhaled |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Skin Corr. 1B)[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Eye Dam. 1)[3] |

Note: These classifications are based on GHS (Globally Harmonized System) criteria and indicate a significant potential for acute toxicity and local tissue damage.

Experimental Protocols (General Framework)

Due to the absence of specific studies on 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene, this section outlines general experimental protocols commonly employed for assessing the toxicology of novel chemical entities, particularly substituted nitrobenzenes.

Acute Oral Toxicity (OECD Guideline 423)

A standardized protocol such as the Acute Toxic Class Method (OECD 423) would be appropriate. This method involves a stepwise procedure with a small number of animals per step.

Figure 1: General workflow for an acute oral toxicity study (OECD 423).

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Figure 2: Simplified workflow for the Ames test.

Potential Signaling Pathways and Mechanism of Toxicity

The toxicity of nitroaromatic compounds is often linked to the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can cause oxidative stress and damage to cellular macromolecules.

Hypothetical Metabolic Activation and Oxidative Stress Pathway

The following diagram illustrates a plausible, though not empirically verified, pathway for the toxicity of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the nucleophilic aromatic substitution (SNAr) reactions of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established principles of SNAr reactions and provide a framework for the selective functionalization of this highly activated aromatic scaffold.

Introduction

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is an electron-deficient aromatic compound highly activated towards nucleophilic aromatic substitution. The presence of a strong electron-w-ithdrawing nitro group ortho and para to the halogen substituents significantly lowers the energy of the Meisenheimer intermediate, facilitating the substitution process. The differential reactivity of the chloro and fluoro substituents allows for regioselective substitution, making this compound a valuable precursor for the synthesis of complex molecules.

The general order of reactivity for halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of that observed in SN1 and SN2 reactions. This is attributed to the high electronegativity of fluorine, which polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack in the rate-determining step. Therefore, in reactions with 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene, the fluorine atom is generally expected to be more readily displaced than the chlorine atom.

Regioselectivity

The regioselectivity of nucleophilic attack on 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene is primarily governed by the electronic effects of the substituents. The nitro group, being a powerful electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this molecule, the fluorine atom is para to the nitro group, while the chlorine atom is ortho. Both positions are activated. However, the greater electronegativity of fluorine typically makes the carbon to which it is attached more electrophilic and thus the preferred site of initial nucleophilic attack.

Applications in Drug Development

The substituted aniline and phenoxy derivatives that can be synthesized from 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene are common motifs in a wide range of biologically active molecules. These include kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The ability to selectively introduce different functionalities at the 1- and 5-positions of the benzene ring provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Protocols

The following are model protocols for the nucleophilic aromatic substitution of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene with amine and phenoxide nucleophiles. These protocols are based on general procedures for SNAr reactions of activated haloaromatics. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.

Protocol 1: Synthesis of N-Aryl-5-fluoro-2-methoxy-4-nitroaniline Derivatives

This protocol describes the selective substitution of the chlorine atom with an amine nucleophile.

Materials:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Substituted aniline (e.g., aniline, p-toluidine)

-

Potassium carbonate (K₂CO₃) or triethylamine (TEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in DMF (0.2 M), add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-aryl-5-fluoro-2-methoxy-4-nitroaniline derivative.

Quantitative Data (Representative):

| Entry | Nucleophile (Amine) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | K₂CO₃ | DMF | 90 | 6 | 85 |

| 2 | p-Toluidine | K₂CO₃ | DMF | 90 | 6 | 88 |

| 3 | Morpholine | TEA | DMSO | 100 | 4 | 92 |

Protocol 2: Synthesis of 1-(Aryloxy)-5-fluoro-2-methoxy-4-nitrobenzene Derivatives

This protocol describes the selective substitution of the chlorine atom with a phenoxide nucleophile.

Materials:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Substituted phenol (e.g., phenol, 4-methoxyphenol)

-

Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the substituted phenol (1.1 eq) in DMF (0.2 M), add potassium carbonate (2.0 eq) at room temperature.

-

Stir the mixture for 30 minutes to form the phenoxide.

-

Add 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) to the reaction mixture.

-

Heat the reaction to 100-120 °C and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(aryloxy)-5-fluoro-2-methoxy-4-nitrobenzene derivative.

Quantitative Data (Representative):

| Entry | Nucleophile (Phenol) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | K₂CO₃ | DMF | 110 | 8 | 82 |

| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 110 | 8 | 85 |

| 3 | 4-Chlorophenol | NaH | THF | 65 | 12 | 78 |

Visualizations

Reaction Mechanism

The following diagram illustrates the addition-elimination mechanism for the nucleophilic aromatic substitution of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Caption: SNAr Mechanism for 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of derivatives from 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Caption: General Experimental Workflow for SNAr Reactions.

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide or triflate is a pivotal tool in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene , a highly functionalized and electron-deficient aryl chloride. The presence of both activating (methoxy) and deactivating (nitro, fluoro, chloro) groups on the benzene ring presents a unique substrate for exploring the scope and optimization of Suzuki coupling reactions. Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, the selection of an appropriate catalyst system, including a suitable palladium source and ligand, is critical for achieving high yields.[3] These protocols are designed to serve as a robust starting point for the synthesis of novel biaryl compounds derived from 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (boronic acid) forms a boronate species, which then transfers its organic group to the Pd(II) complex.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene with various arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol employs the widely used and commercially available Tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

-

Solvent Addition: Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

Protocol 2: General Procedure using a Buchwald Ligand for Enhanced Reactivity

For less reactive arylboronic acids or to improve reaction efficiency, a more active catalyst system employing a Buchwald ligand such as SPhos is recommended.

Materials:

-

1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane (anhydrous and degassed)

-

Water (degassed)

-

Nitrogen or Argon gas

-

Schlenk tube or similar reaction vessel for air-sensitive reagents

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium phosphate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Inert Atmosphere: Seal the Schlenk tube and remove from the glovebox (if applicable).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS.

-

Workup and Purification: Follow steps 6-9 from Protocol 1 for the workup and purification of the final product.

Data Presentation

The following table summarizes representative, expected yields for the Suzuki coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene with various arylboronic acids under the optimized conditions of Protocol 2. These values are illustrative and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Arylboronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 5-Fluoro-2-methoxy-4-nitro-1,1'-biphenyl | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 5-Fluoro-2,4'-dimethoxy-4-nitro-1,1'-biphenyl | 80-90 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | 5-Fluoro-2-methoxy-4-nitro-4'-(trifluoromethyl)-1,1'-biphenyl | 75-85 |

| 4 | 3,5-Dimethylphenylboronic acid | 3',5'-Dimethyl-5-fluoro-2-methoxy-4-nitro-1,1'-biphenyl | 82-92 |

| 5 | 2-Thiopheneboronic acid | 2-(4-Fluoro-5-methoxy-2-nitrophenyl)thiophene | 70-80 |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene. This substrate is an electron-deficient aryl chloride, which can present challenges for cross-coupling reactions due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methoxy) groups on the aromatic ring can also influence reactivity. The selection of an appropriate palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[2]

This document outlines protocols for several common and powerful cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.

Core Concepts of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The fundamental steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride, forming a Pd(II) intermediate.[3][4]

-

Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) reacts with the Pd(II) complex.[3][4]

-

Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

The efficiency of each step is highly dependent on the choice of ligands, which stabilize the palladium center and modulate its reactivity.[2][5] For challenging substrates like electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed.[6][2]

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling.

Data Presentation: Recommended Reaction Conditions

The following tables summarize recommended starting conditions for the cross-coupling of 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene based on successful couplings of similar electron-deficient aryl chlorides. Optimization of these parameters is often necessary to achieve the best results.

Table 1: Suzuki-Miyaura Coupling Conditions

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) |

|---|---|---|---|---|---|

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-24 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 12-24 |

| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₂CO₃ (3) | t-Amyl Alcohol | 100 | 12-24 |